molecular formula C11H7N3O3S B6483484 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 887883-01-4

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B6483484
CAS No.: 887883-01-4
M. Wt: 261.26 g/mol
InChI Key: GSECFLJMZLCSCN-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, an oxadiazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the oxadiazole and thiophene rings. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of furan derivatives with appropriate carboxylic acids or their derivatives to form the oxadiazole ring.

  • Cyclization Reactions: Cyclization reactions are employed to form the oxadiazole ring, often using reagents like hydrazine or thiosemicarbazide.

  • Amidation Reactions: The final step involves the amidation of the thiophene ring with the oxadiazole derivative to form the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

  • Substitution Reactions: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas.

  • Substitution: Nucleophiles like ammonia or amines, electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry and Biology: N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has been studied for its potential use in organic synthesis and as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and microbial infections.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, including polymers and coatings. Its unique properties may also be exploited in the development of new technologies and applications.

Comparison with Similar Compounds

  • N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide

  • 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol

  • 5-Furan-2-yl-4H[1,2,4]triazole-3-thiol

Uniqueness: N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide stands out due to its unique combination of furan, oxadiazole, and thiophene rings, which confer distinct chemical and biological properties. This compound's ability to interact with multiple targets and pathways makes it a versatile candidate for various applications.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3S/c15-9(8-4-2-6-18-8)12-11-14-13-10(17-11)7-3-1-5-16-7/h1-6H,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSECFLJMZLCSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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